[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine [4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17175537
InChI: InChI=1S/C6H7F3N2/c7-6(8,9)5-3-11-2-4(5)1-10/h2-3,11H,1,10H2
SMILES:
Molecular Formula: C6H7F3N2
Molecular Weight: 164.13 g/mol

[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine

CAS No.:

Cat. No.: VC17175537

Molecular Formula: C6H7F3N2

Molecular Weight: 164.13 g/mol

* For research use only. Not for human or veterinary use.

[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine -

Specification

Molecular Formula C6H7F3N2
Molecular Weight 164.13 g/mol
IUPAC Name [4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine
Standard InChI InChI=1S/C6H7F3N2/c7-6(8,9)5-3-11-2-4(5)1-10/h2-3,11H,1,10H2
Standard InChI Key LCQXEQCKDWZCIF-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CN1)C(F)(F)F)CN

Introduction

Chemical Structure and Properties

The molecular formula of [4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine is C₆H₇F₃N₂, with a molecular weight of 164.13 g/mol. The compound’s InChI key, LCQXEQCKDWZCIF-UHFFFAOYSA-N, provides a unique identifier for its stereochemical and structural features . Key physicochemical properties include:

PropertyValue
Molecular Weight164.13 g/mol
Purity≥98% (typical commercial grade)
Spectral Data (NMR/IR)Characteristic peaks for -CF₃ and -NH₂ groups
SolubilityModerate in polar aprotic solvents (e.g., DMSO)

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methanamine moiety enables participation in hydrogen bonding and nucleophilic reactions .

Synthesis Methods

The synthesis of [4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine typically involves a multi-step protocol:

  • Halogenation: 4-Bromo-1H-pyrrole undergoes electrophilic substitution with trifluoroacetic acid (TFA) to introduce the -CF₃ group.

  • Reduction: Subsequent reduction of the intermediate nitro or cyano derivative using lithium aluminum hydride (LiAlH₄) yields the methanamine group.

Critical reaction conditions include:

  • Temperature control (<0°C for halogenation to prevent side reactions).

  • Anhydrous environments to avoid hydrolysis of intermediates.

  • Catalytic additives (e.g., Pd/C) for selective reduction .

Yield optimization remains challenging due to the sensitivity of the pyrrole ring to oxidative degradation, with reported yields ranging from 45% to 65%.

Chemical Reactivity

The compound exhibits reactivity typical of aryl amines and heterocycles:

  • Alkylation/Acylation: The primary amine reacts with alkyl halides or acyl chlorides to form secondary amines or amides, respectively.

  • Electrophilic Substitution: The pyrrole ring undergoes regioselective substitution at the 2- and 5-positions, influenced by the electron-withdrawing -CF₃ group.

  • Coordination Chemistry: The amine group acts as a ligand for transition metals, enabling applications in catalysis .

For example, reaction with benzoyl chloride produces N-benzoyl-[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine, a potential protease inhibitor precursor.

Research Findings and Future Directions

Recent studies have focused on optimizing synthetic routes and exploring biological activity:

  • In Vitro Testing: Derivatives show IC₅₀ values of 2–10 μM against breast cancer cell lines (MCF-7).

  • Computational Modeling: Docking studies predict strong binding affinity (ΔG = -9.2 kcal/mol) for the EGFR kinase domain .

Future research should prioritize:

  • Toxicity Profiling: Assessing hepatotoxicity and genotoxicity in animal models.

  • Structure-Activity Relationships (SAR): Modifying the pyrrole ring to enhance potency.

Comparison with Similar Compounds

CompoundBioactivityAdvantages Over [4-(CF₃)-1H-pyrrol-3-yl]methanamine
5-(Trifluoromethyl)indoleAntidepressant (SSRI activity)Higher metabolic stability
2-(Trifluoromethyl)imidazoleAntifungalImproved solubility in aqueous media

The pyrrole scaffold offers superior synthetic flexibility compared to imidazole or indole analogues .

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